molecular formula C24H26N4 B11710940 N,N'-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine CAS No. 15257-27-9

N,N'-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine

Katalognummer: B11710940
CAS-Nummer: 15257-27-9
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: IHNJTQVBLBPBEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine is a Schiff base compound known for its unique chemical properties and applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is synthesized from 4-dimethylaminobenzaldehyde and 1,4-phenylenediamine, and it exhibits interesting properties that make it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine involves a condensation reaction between 4-dimethylaminobenzaldehyde and 1,4-phenylenediamine. The reaction is typically carried out in an ethanol medium, where the reactants are mixed and heated under reflux conditions. The resulting Schiff base is then purified through recrystallization. The reaction can be represented as follows:

4-dimethylaminobenzaldehyde+1,4-phenylenediamineN,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine\text{4-dimethylaminobenzaldehyde} + \text{1,4-phenylenediamine} \rightarrow \text{N,N'-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine} 4-dimethylaminobenzaldehyde+1,4-phenylenediamine→N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group back to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound exhibits antibacterial properties and is studied for its potential use in developing new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to form stable complexes with metal ions.

    Industry: The compound is used in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis-(4-dimethylaminobenzylidene)-benzene-1,3-diamine
  • N,N’-Bis-(4-dimethylaminobenzylidene)-ethane-1,2-diamine

Uniqueness

N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine is unique due to its specific structural configuration, which allows it to form highly stable metal complexes. This stability is crucial for its applications in coordination chemistry and its potential use in medicine as an antimicrobial and antitumor agent.

Eigenschaften

CAS-Nummer

15257-27-9

Molekularformel

C24H26N4

Molekulargewicht

370.5 g/mol

IUPAC-Name

4-[[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C24H26N4/c1-27(2)23-13-5-19(6-14-23)17-25-21-9-11-22(12-10-21)26-18-20-7-15-24(16-8-20)28(3)4/h5-18H,1-4H3

InChI-Schlüssel

IHNJTQVBLBPBEC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.